molecular formula C12H12BrNO3 B3039717 Ethyl 6-Bromo-5-methoxyindole-2-carboxylate CAS No. 128593-40-8

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate

Cat. No. B3039717
CAS RN: 128593-40-8
M. Wt: 298.13 g/mol
InChI Key: NXCJORQJZBIJRV-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate (CAS# 128593-40-8) is a useful research chemical . It has a molecular weight of 298.13 and a molecular formula of C12H12BrNO3 .


Synthesis Analysis

The synthesis of indole derivatives, such as Ethyl 6-Bromo-5-methoxyindole-2-carboxylate, has been a topic of interest in recent years . One method involves heating an intermediate in a solution of ethanolic HCl, which results in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .


Molecular Structure Analysis

The molecular structure of Ethyl 6-Bromo-5-methoxyindole-2-carboxylate is characterized by a molecular formula of C12H12BrNO3 and a molecular weight of 298.13 . The compound’s structure has been confirmed by IR, 1H-NMR, and MS .


Chemical Reactions Analysis

Indole derivatives, such as Ethyl 6-Bromo-5-methoxyindole-2-carboxylate, are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate has a molecular weight of 298.13 and a molecular formula of C12H12BrNO3 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Bromination Methods

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate, a derivative of ethyl methoxyindole-2-carboxylates, is involved in studies focusing on bromination methods. One study by Tani et al. (1992) demonstrated that bromination of ethyl methoxyindole-2-carboxylates with bromine in acetic acid proceeded on the benzene moiety, leading to the production of ethyl 3-bromo-methoxyindole-2-carboxylates (Tani et al., 1992).

Synthesis of Benzocarbazoloquinones

Rajeswaran and Srinivasan (1994) explored the use of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate in the synthesis of benzocarbazoloquinones. This process involved oxidative cyclization by air using polyphosphoric acid, highlighting the compound's utility in complex organic synthesis (Rajeswaran & Srinivasan, 1994).

Biological Activity Studies

Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, which were of interest as starting materials for the synthesis of analogs of biologically active compounds. These compounds are significant for exploring potential biological activities (Grinev et al., 1987).

Antimicrobial Activity Research

Gadaginamath and Patil (2002) prepared compounds like 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile and screened them for antimicrobial activities. These studies demonstrate the application of ethyl 6-Bromo-5-methoxyindole-2-carboxylate derivatives in the development of new antimicrobial agents (Gadaginamath & Patil, 2002).

Antiviral Activity Investigation

Wang Dun (2003) designed and prepared derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester to determine their antiviral activity in vitro. These derivatives were tested against human influenza A3 and respiratory syncytial virus, highlighting the compound's potential in antiviral research (Wang Dun, 2003).

Future Directions

The future directions of research on Ethyl 6-Bromo-5-methoxyindole-2-carboxylate could involve designing and synthesizing new derivatives and evaluating their potential applications . The compound’s potential implications in various fields of research and industry make it a subject of interest.

properties

IUPAC Name

ethyl 6-bromo-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCJORQJZBIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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